molecular formula C19H32Cl2N2O3 B12768296 1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride CAS No. 81185-87-7

1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride

Cat. No.: B12768296
CAS No.: 81185-87-7
M. Wt: 407.4 g/mol
InChI Key: IBURYOOULSOCSF-UHFFFAOYSA-N
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Description

1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are a class of heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of 1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride involves its interaction with molecular targets such as serotonin receptors. It acts as a nonselective serotonin receptor agonist, which means it can bind to multiple types of serotonin receptors and activate them . This interaction leads to various physiological effects, including modulation of mood, appetite, and sleep.

Comparison with Similar Compounds

1-Piperazinehexanoic acid, 4-(2-methoxyphenyl)-, ethyl ester, dihydrochloride can be compared with other piperazine derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets and undergo various chemical reactions.

Properties

CAS No.

81185-87-7

Molecular Formula

C19H32Cl2N2O3

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl 6-[4-(2-methoxyphenyl)piperazin-1-yl]hexanoate;dihydrochloride

InChI

InChI=1S/C19H30N2O3.2ClH/c1-3-24-19(22)11-5-4-8-12-20-13-15-21(16-14-20)17-9-6-7-10-18(17)23-2;;/h6-7,9-10H,3-5,8,11-16H2,1-2H3;2*1H

InChI Key

IBURYOOULSOCSF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCN1CCN(CC1)C2=CC=CC=C2OC.Cl.Cl

Origin of Product

United States

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